Maltosaccharide -

Maltosaccharide

Catalog Number: EVT-1569864
CAS Number:
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isopanose is a trisaccharide.
Classification

Maltosaccharides can be classified based on their degree of polymerization:

  • Disaccharides: The simplest form, consisting of two glucose molecules (maltose).
  • Oligosaccharides: Comprising three to ten monosaccharide units.
  • Polysaccharides: Larger chains containing more than ten glucose units.
Synthesis Analysis

Methods

The synthesis of maltosaccharides can be achieved through various methods, including enzymatic hydrolysis and chemical synthesis. Enzymatic methods are preferred due to their specificity and mild reaction conditions.

  1. Enzymatic Hydrolysis:
    • Enzymes Used: Amylases (alpha-amylase and glucoamylase) are commonly employed to hydrolyze starch into maltosaccharides.
    • Conditions: Typically performed at controlled temperatures (50-60°C) and pH levels (4.5-6.0) to optimize enzyme activity.
  2. Chemical Synthesis:
    • Involves the use of protecting groups and coupling reactions to create glycosidic bonds between glucose units.
    • Techniques such as halide-assisted glycosylation are utilized for higher yields and selectivity in product formation.

Technical Details

The selection of enzymes and reaction conditions significantly influences the yield and purity of maltosaccharides produced. Advanced techniques such as high-performance liquid chromatography are often employed for purification and analysis.

Molecular Structure Analysis

Structure

Maltosaccharides consist primarily of two glucose units linked by an alpha-1,4-glycosidic bond. The molecular formula for maltose is C12H22O11C_{12}H_{22}O_{11}.

Data

  • Molecular Weight: Approximately 342.3 g/mol for maltose.
  • Structural Representation: The structure can be visualized as follows:
Chemical Reactions Analysis

Reactions

Maltosaccharides participate in various chemical reactions, including hydrolysis, fermentation, and oxidation.

  1. Hydrolysis: Maltose can be hydrolyzed into two glucose molecules in the presence of water and acid or specific enzymes.
  2. Fermentation: Yeast can ferment maltose to produce ethanol and carbon dioxide, which is crucial in brewing.
  3. Oxidation: Maltosaccharides can undergo oxidation reactions under certain conditions, leading to the formation of different products.

Technical Details

The reaction conditions (temperature, pH, catalysts) must be carefully controlled to achieve desired outcomes without degrading the product.

Mechanism of Action

Process

The mechanism by which maltosaccharides exert their effects primarily involves their metabolism in biological systems:

  1. Digestion: Maltosaccharides are broken down into glucose by enzymes such as maltase in the small intestine.
  2. Energy Source: Glucose is then utilized by cells for energy production through glycolysis and subsequent metabolic pathways.

Data

The conversion efficiency from maltose to glucose is nearly complete under optimal enzymatic conditions, highlighting its effectiveness as an energy source.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder or syrup form.
  • Solubility: Highly soluble in water due to the presence of multiple hydroxyl groups.

Chemical Properties

  • Stability: Stable under normal conditions but can degrade under high temperatures or acidic environments.
  • Reactivity: Reacts with reducing agents due to the presence of free aldehyde groups in its structure.

Relevant Data

The melting point is approximately 102°C for maltose, indicating its thermal stability up to moderate temperatures.

Applications

Scientific Uses

Maltosaccharides have diverse applications across various fields:

  1. Food Industry: Used as sweeteners, flavor enhancers, and texture modifiers in baked goods, beverages, and confectionery.
  2. Brewing Industry: Essential for fermentation processes in beer production.
  3. Pharmaceuticals: Utilized as excipients in drug formulations due to their non-toxic nature.
  4. Biotechnology: Serve as substrates for microbial fermentation processes in producing biofuels and biochemicals.

Properties

Product Name

Maltosaccharide

IUPAC Name

(2R,3R,4R,5R)-2,3,5-trihydroxy-4,6-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(34-18-15(30)13(28)11(26)8(3-21)33-18)6(23)4-31-17-14(29)12(27)10(25)7(2-20)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1

InChI Key

FOMCONPAMXXLBX-MQHGYYCBSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O

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